molecular formula C10H15N4O13P3S B14751717 [[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-5H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-5H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Cat. No.: B14751717
M. Wt: 524.23 g/mol
InChI Key: PJJSLAFGTMNSRQ-XXWJQXOGSA-N
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Description

The compound “[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-5H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate” is a complex organic molecule with significant biochemical and pharmacological relevance This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a purine base, and phosphate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-5H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate” typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, followed by the introduction of the oxolan ring and the subsequent addition of phosphate groups. Key reaction conditions include controlled temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The purine base can be reduced under specific conditions to yield different derivatives.

    Substitution: The phosphate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its role in cellular processes. It can act as a substrate or inhibitor for various enzymes, providing insights into metabolic pathways and enzyme mechanisms.

Medicine

In medicine, the compound has potential therapeutic applications. It is investigated for its antiviral, anticancer, and anti-inflammatory properties. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

In the industrial sector, the compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of “[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-5H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate” involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. Key pathways involved include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Adenosine triphosphate (ATP): Shares the phosphate groups and purine base but differs in the sugar moiety.

    Nicotinamide adenine dinucleotide (NAD): Contains a similar purine base but has different functional groups and overall structure.

    Flavin adenine dinucleotide (FAD): Similar in having a purine base but includes a flavin moiety.

Uniqueness

The uniqueness of “[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-5H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate” lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile and valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C10H15N4O13P3S

Molecular Weight

524.23 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-5H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H15N4O13P3S/c15-6-4(1-24-29(20,21)27-30(22,23)26-28(17,18)19)25-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)31/h2-7,10,15-16H,1H2,(H,20,21)(H,22,23)(H2,17,18,19)/t4-,5?,6-,7-,10-/m1/s1

InChI Key

PJJSLAFGTMNSRQ-XXWJQXOGSA-N

Isomeric SMILES

C1=NC(=S)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

C1=NC(=S)C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

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